molecular formula C13H16O3 B1268344 Ethyl 4-oxo-5-phenylpentanoate CAS No. 20416-11-9

Ethyl 4-oxo-5-phenylpentanoate

Cat. No.: B1268344
CAS No.: 20416-11-9
M. Wt: 220.26 g/mol
InChI Key: ORGPSJHOOQCAES-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5-phenylpentanoate is an organic compound with the molecular formula C13H16O3. It is a derivative of pentanoic acid, featuring an ethyl ester group, a phenyl group, and a ketone functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-oxo-5-phenylpentanoate can be synthesized through various methods. One common approach involves the Claisen condensation reaction between ethyl acetate and benzylacetone, followed by hydrolysis and decarboxylation to yield the desired product. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-5-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: 4-oxo-5-phenylpentanoic acid

    Reduction: 4-hydroxy-5-phenylpentanoate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl 4-oxo-5-phenylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and analgesic drugs.

    Industry: The compound is utilized in the production of fine chemicals and as a building block for various specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-5-phenylpentanoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. In reduction reactions, the ketone group is reduced to a secondary alcohol, involving the transfer of hydride ions from the reducing agent to the carbonyl carbon.

Comparison with Similar Compounds

Ethyl 4-oxo-5-phenylpentanoate can be compared to other similar compounds such as:

    Ethyl 4-oxo-2-phenylbutanoate: Similar structure but with a shorter carbon chain.

    Ethyl 4-oxo-6-phenylhexanoate: Similar structure but with a longer carbon chain.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its balance of hydrophobic (phenyl group) and hydrophilic (ester and ketone groups) properties makes it versatile for various applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 4-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGPSJHOOQCAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340869
Record name Ethyl 4-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20416-11-9
Record name Ethyl γ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20416-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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